molecular formula C12H14N2O5 B2619131 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide CAS No. 433250-33-0

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2619131
CAS No.: 433250-33-0
M. Wt: 266.253
InChI Key: ZEGLLDLMFJMQLV-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety and an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The oxalamide group can be reduced to amines under reductive conditions.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Products may include benzoquinones or other oxidized derivatives.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted oxalamides.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-17-5-4-13-11(15)12(16)14-8-2-3-9-10(6-8)19-7-18-9/h2-3,6H,4-5,7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGLLDLMFJMQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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